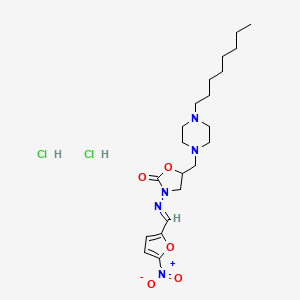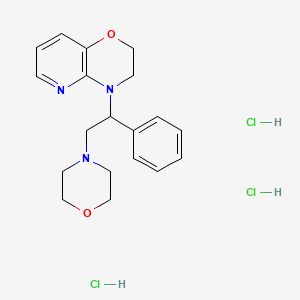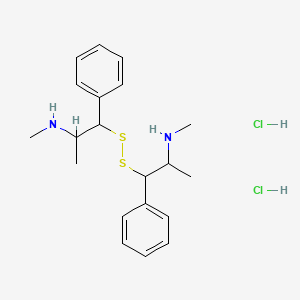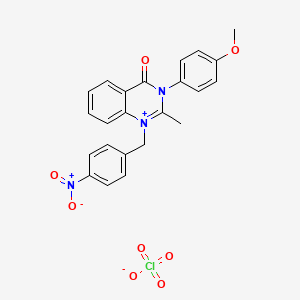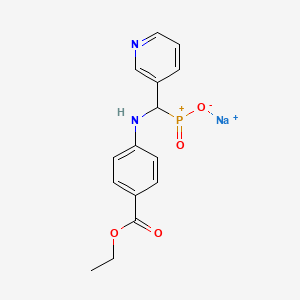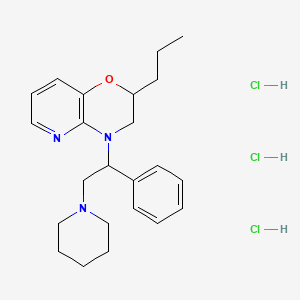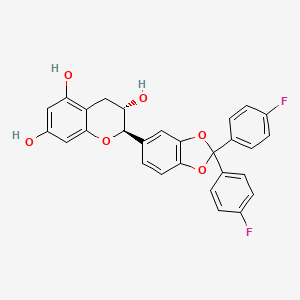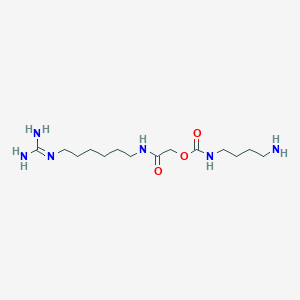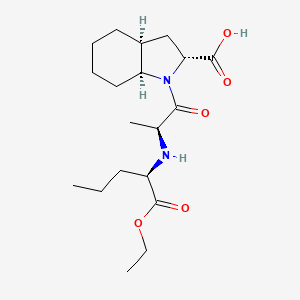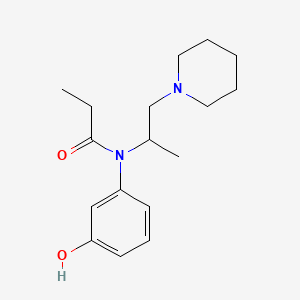
3'-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1-methyl-2-piperidone.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Propionanilide Moiety: The propionanilide moiety is formed by reacting aniline with propionic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of 3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the propionanilide moiety to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides, acyl halides).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Primary amines, dehydroxylated compounds.
Substitution: Halogenated derivatives, alkylated or acylated piperidine derivatives.
Scientific Research Applications
3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and as an analgesic.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with opioid receptors in the central nervous system, leading to analgesic effects.
Pathways Involved: It modulates the release of neurotransmitters such as dopamine and serotonin, which play a role in pain perception and mood regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1-Methyl-2-piperidinoethyl)propionanilide: Lacks the hydroxy group, resulting in different chemical properties and biological activities.
N-(1-Methyl-2-piperidinoethyl)benzamide: Contains a benzamide moiety instead of a propionanilide moiety, leading to variations in reactivity and applications.
Uniqueness
3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
109157-86-0 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-N-(1-piperidin-1-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-17(21)19(15-8-7-9-16(20)12-15)14(2)13-18-10-5-4-6-11-18/h7-9,12,14,20H,3-6,10-11,13H2,1-2H3 |
InChI Key |
YIXDDTDHVOYBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC(=CC=C1)O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



